![molecular formula C21H22F3N5O3S B2767935 2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893905-19-6](/img/structure/B2767935.png)
2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22F3N5O3S and its molecular weight is 481.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiolabeling for Imaging
The development of selective ligands for imaging translocator proteins (18 kDa) using PET technology is a critical area of research. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for this purpose. These compounds, such as DPA-714, have been designed with fluorine atoms in their structure, allowing for labeling with fluorine-18 and in vivo imaging through positron emission tomography (PET). This research is pivotal for advancing diagnostic methods for neuroinflammatory processes and other diseases (Dollé et al., 2008).
Antimicrobial and Antitumor Applications
Research on the antimicrobial and antitumor properties of pyrimidine derivatives is significant. For example, novel heterocyclic compounds incorporating the antipyrine moiety have shown promising antimicrobial activities. This underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Bondock et al., 2008). Furthermore, certain pyrimidiopyrazole derivatives have been investigated for their antitumor activity, demonstrating the versatility of pyrimidine-based compounds in medicinal chemistry (Fahim et al., 2019).
properties
IUPAC Name |
2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O3S/c1-4-5-9-14-26-17-16(19(31)29(3)20(32)28(17)2)18(27-14)33-11-15(30)25-13-8-6-7-12(10-13)21(22,23)24/h6-8,10H,4-5,9,11H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZPCHBTLDQDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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